molecular formula C5H3BrClFN2 B13901165 2-Bromo-6-chloro-5-fluoropyridin-3-amine

2-Bromo-6-chloro-5-fluoropyridin-3-amine

Cat. No.: B13901165
M. Wt: 225.44 g/mol
InChI Key: KKAULDMSCWTLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-5-fluoropyridin-3-amine is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-5-fluoropyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of pyridine derivatives followed by amination. For example, starting with 2,6-dichloropyridine, selective bromination and fluorination can be achieved using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used to replace halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-5-fluoropyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-5-fluoropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 3-Bromo-6-chloro-2-fluoropyridine
  • 5-Bromo-3-chloro-6-fluoropyridin-2-amine

Uniqueness

2-Bromo-6-chloro-5-fluoropyridin-3-amine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different properties and applications compared to other similar compounds .

Properties

Molecular Formula

C5H3BrClFN2

Molecular Weight

225.44 g/mol

IUPAC Name

2-bromo-6-chloro-5-fluoropyridin-3-amine

InChI

InChI=1S/C5H3BrClFN2/c6-4-3(9)1-2(8)5(7)10-4/h1H,9H2

InChI Key

KKAULDMSCWTLQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.